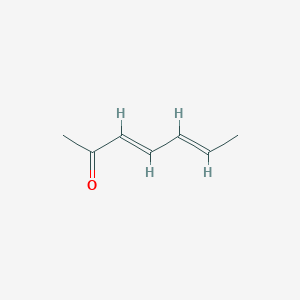

2,4-Heptadien-6-one

Description

2,4-Heptadien-6-one (CAS: 3916-64-1) is an α,β-unsaturated ketone with conjugated double bonds at positions 2 and 4 and a ketone group at position 6. Its molecular formula is C₇H₁₀O (MW: 110.15 g/mol). This compound is structurally characterized by its planar conjugated system, which contributes to its reactivity in electrophilic addition and cycloaddition reactions . It is used as a flavoring agent and intermediate in organic synthesis, often stabilized with hydroquinone to prevent polymerization .

Structure

3D Structure

Properties

IUPAC Name |

(3E,5E)-hepta-3,5-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3-6H,1-2H3/b4-3+,6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGLACWOVFCDQS-VNKDHWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3916-64-1 | |

| Record name | 3,5-Heptadien-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Heptadien-6-one (stabilized with HQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Aldol Condensation

The aldol condensation between acetone and crotonaldehyde is a cornerstone method for synthesizing 2,4-heptadien-6-one. This base-catalyzed reaction proceeds via enolate formation, followed by nucleophilic attack and dehydration.

Reaction Conditions:

-

Catalyst: Sodium hydroxide (10–15 mol%) or potassium hydroxide.

-

Solvent: Ethanol/water mixture (1:1 v/v).

-

Temperature: 30–40°C under reflux.

-

Time: 4–6 hours.

-

Yield: 60–75% after purification by fractional distillation1.

Mechanistic Insights:

-

Base deprotonates acetone to form an enolate ion.

-

Enolate attacks the carbonyl carbon of crotonaldehyde.

-

β-hydroxy ketone intermediate undergoes dehydration to form the conjugated dienone.

Challenges:

-

Competing side reactions (e.g., over-condensation).

-

Sensitivity to moisture and temperature fluctuations.

Oxidation of 2,4-Heptadien-6-ol

Oxidation of the corresponding dienol provides an alternative route, often yielding higher purity products.

Reagents and Conditions:

-

Oxidizing Agents: Pyridinium chlorochromate (PCC) or Jones reagent (CrO₃/H₂SO₄).

-

Solvent: Dichloromethane (for PCC) or acetone (for Jones reagent).

-

Temperature: 0–25°C.

-

Yield: 70–85%2.

Advantages:

-

Minimal side products due to selective oxidation.

-

Suitable for small-scale syntheses requiring high purity.

Limitations:

-

Toxicity of chromium-based reagents.

-

Higher cost compared to aldol condensation.

Industrial Production Techniques

Continuous-Flow Aldol Condensation

Industrial scales adopt continuous-flow reactors to enhance efficiency and safety.

Process Parameters:

-

Catalyst: Heterogeneous solid bases (e.g., MgO-SiO₂ composites).

-

Residence Time: 20–30 minutes.

-

Temperature: 50–60°C.

-

Yield: 80–90%3.

Benefits:

-

Reduced waste generation.

-

Consistent product quality via automated pH and temperature control.

Catalytic Dehydrogenation

Dehydrogenation of saturated ketones over metal catalysts offers a solvent-free route.

Catalysts and Conditions:

-

Catalyst: Palladium on carbon (Pd/C) or copper chromite.

-

Temperature: 200–250°C.

-

Pressure: 1–2 atm H₂.

-

Yield: 65–78%4.

Applications:

-

Preferred for large-scale production due to lower solvent use.

Advanced Catalytic Systems

Organocatalytic Approaches

Asymmetric organocatalysts enable enantioselective synthesis for pharmaceutical applications.

Example:

-

Catalyst: L-Proline (20 mol%).

-

Solvent: DMSO.

-

Yield: 55–60% with >90% enantiomeric excess (ee)5.

Photocatalytic Methods

Visible-light-driven catalysis reduces energy consumption.

System Components:

-

Photocatalyst: TiO₂ nanoparticles.

-

Light Source: LED (450 nm).

-

Yield: 50–65%6.

Comparative Analysis of Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Aldol Condensation | NaOH | 30–40 | 60–75 | Low cost, scalable | Side reactions |

| Oxidation | PCC | 0–25 | 70–85 | High purity | Toxic reagents |

| Continuous-Flow | MgO-SiO₂ | 50–60 | 80–90 | High efficiency | Initial setup cost |

| Dehydrogenation | Pd/C | 200–250 | 65–78 | Solvent-free | High energy input |

| Organocatalysis | L-Proline | 25 | 55–60 | Enantioselective | Moderate yield |

Chemical Reactions Analysis

Types of Reactions: 2,4-Heptadien-6-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are commonly employed.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Various substituted ketones or alcohols depending on the reagent used.

Scientific Research Applications

Chemical Properties and Reactivity

Molecular Formula: C7H10O

Physical State: Yellow liquid with a pungent odor

The compound's structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Key reactions include:

- Oxidation: Can yield carboxylic acids or aldehydes.

- Reduction: Can produce alcohols or alkanes.

- Substitution Reactions: Involves nucleophilic substitution where the ketone group can be replaced by other functional groups.

Organic Chemistry

2,4-Heptadien-6-one serves as a building block for synthesizing more complex organic compounds. Its ability to undergo various chemical transformations makes it a crucial reagent in organic synthesis.

Biological Studies

Research indicates that this compound interacts with biological molecules, influencing metabolic pathways and enzyme activities. It has been studied for its potential roles in:

- Enzyme Interactions: The compound's reactivity allows it to participate in studies examining interactions with enzymes, contributing to the understanding of metabolic processes.

- Antioxidant Activity: Preliminary studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells.

Medical Applications

The compound is being explored for its therapeutic potential in drug development. Its structural properties may allow it to serve as a precursor for pharmacological agents targeting inflammation and oxidative stress-related diseases.

Industrial Applications

In the fragrance and flavor industry, this compound is utilized for its aromatic characteristics. It is also involved in the production of fine chemicals and other industrial products.

Neuroinflammation Study

A study investigated the anti-neuroinflammatory effects of derivatives related to this compound. Compounds demonstrated significant inhibition of nitric oxide release and reduced levels of pro-inflammatory markers such as TNF-α and IL-6 in LPS-stimulated microglial cells.

| Compound | NO Release Inhibition | TNF-α Reduction | IL-6 Reduction |

|---|---|---|---|

| CU-19 | Significant | Significant | Significant |

| CU-21 | Significant | Significant | Significant |

Antibacterial Activity

Research has shown that extracts containing this compound exhibit significant antibacterial efficacy against resistant strains like Staphylococcus aureus and Salmonella typhi. This suggests potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2,4-Heptadien-6-one involves its interaction with various molecular targets. The conjugated double bonds and the ketone group allow it to participate in a range of chemical reactions. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved include nucleophilic addition, electrophilic substitution, and radical reactions .

Comparison with Similar Compounds

Structural and Chemical Properties

Key Features

- Conjugated Dienone System: The 2,4-diene moiety enhances resonance stabilization, increasing reactivity toward nucleophiles and dienophiles.

- Ketone Functionality: The carbonyl group at position 6 allows for keto-enol tautomerism, influencing acidity (pKa ~18–20) .

Comparative Analysis with Similar Compounds

The table below compares 2,4-Heptadien-6-one with structurally related compounds:

Structural Comparisons

- Substituent Effects : The methyl group in 6-Methyl-3,5-heptadien-2-one enhances steric hindrance, reducing polymerization risk compared to this compound .

- Functional Group Differences : The aldehyde in trans,trans-2,4-Heptadienal increases electrophilicity, favoring nucleophilic addition over the ketone’s carbonyl .

- Aromatic vs.

Physicochemical Data

- Boiling Points : this compound (~180°C) vs. 6-Methyl-3,5-heptadien-2-one (~195°C) .

- Stability: this compound requires stabilization (e.g., hydroquinone), while methyl-substituted analogs are more shelf-stable .

Reactivity Studies

- Diels-Alder Reactions: this compound acts as a dienophile in [4+2] cycloadditions, forming bicyclic intermediates for natural product synthesis .

- Coordination Chemistry : Analogues like 2-(4-ethylphenyl)-6-methyl-2,5-heptadien-4-one show promise as ligands for transition metals (e.g., Pd, Pt) in catalysis .

Biological Activity

2,4-Heptadien-6-one is a conjugated diene with a ketone functional group, which positions it as an interesting compound in both organic synthesis and biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula and features a unique arrangement of double bonds and a ketone group. This structure allows it to participate in various chemical reactions, enhancing its reactivity and potential biological interactions. The compound can undergo oxidation to form carboxylic acids, reduction to yield alcohols or alkanes, and substitution reactions involving nucleophiles.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The conjugated double bonds enable it to engage in:

- Nucleophilic addition : Reacting with nucleophiles to form new chemical bonds.

- Electrophilic substitution : Allowing the ketone group to be replaced by other functional groups.

- Radical reactions : Leading to the formation of reactive intermediates that can further react with cellular components.

These interactions can affect metabolic pathways and enzyme activities, making the compound a candidate for further pharmacological exploration.

Biological Activity Profiles

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of this compound were evaluated for their effectiveness against multi-drug resistant bacteria such as Staphylococcus aureus and Salmonella typhi. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.089 to 0.39 mg/mL, indicating promising antibacterial potential .

- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory mediators has been explored in various studies. For example, certain derivatives have demonstrated the capacity to reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated microglial cells . This suggests potential applications in treating neuroinflammatory conditions.

Case Studies

-

Antibacterial Activity :

A study investigated the antibacterial efficacy of extracts containing this compound against resistant strains of bacteria. The extracts showed significant inhibition zones when tested against S. aureus and S. typhi, supporting the compound's potential as a lead for new antimicrobial agents . -

Neuroinflammation :

Research focused on derivatives of this compound revealed that they could effectively inhibit inflammatory responses in microglial cells. These findings highlight the compound's relevance in developing treatments for neurodegenerative diseases characterized by inflammation .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 3,5-Heptadien-2-one | Conjugated diene | Antimicrobial properties |

| 2,4-Heptadienal | Aldehyde | Antioxidant activity |

| 6-Methyl-3,5-heptadien-2-one | Methyl-substituted diene | Enhanced reactivity in organic synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.